molecular formula C4H3BrN2O2S B13537774 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid

2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid

Cat. No.: B13537774
M. Wt: 223.05 g/mol
InChI Key: HOKLHFYXFCUMKA-UHFFFAOYSA-N
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Description

2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid typically involves the bromination of a thiadiazole precursor. One common method includes the reaction of 5-amino-1,2,4-thiadiazole with bromine in the presence of a suitable solvent to yield 5-bromo-1,2,4-thiadiazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-1,2,4-thiadiazol-3-yl)acetic acid: Similar structure but with an amino group instead of a bromine atom.

    2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetic acid: Contains a chlorine atom instead of bromine.

    2-(5-Methyl-1,2,4-thiadiazol-3-yl)acetic acid: Features a methyl group in place of the bromine atom.

Uniqueness

2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in the synthesis of brominated derivatives with potential biological activity .

Properties

Molecular Formula

C4H3BrN2O2S

Molecular Weight

223.05 g/mol

IUPAC Name

2-(5-bromo-1,2,4-thiadiazol-3-yl)acetic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-4-6-2(7-10-4)1-3(8)9/h1H2,(H,8,9)

InChI Key

HOKLHFYXFCUMKA-UHFFFAOYSA-N

Canonical SMILES

C(C1=NSC(=N1)Br)C(=O)O

Origin of Product

United States

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